muricin H
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Overview
Description
muricin H is a complex organic compound with a unique structure that includes a furanone ring, a long aliphatic chain, and multiple hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of muricin H typically involves multiple steps, including the formation of the furanone ring, the introduction of the aliphatic chain, and the addition of hydroxyl groups. One common synthetic route involves the following steps:
Formation of the Furanone Ring: This can be achieved through the cyclization of a suitable precursor, such as a 4-hydroxy-2-alkenoic acid, under acidic conditions.
Introduction of the Aliphatic Chain: The long aliphatic chain can be introduced through a series of coupling reactions, such as esterification or amidation, followed by reduction.
Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through selective oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
muricin H can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The furanone ring can be reduced to a dihydrofuranone using hydrogenation catalysts such as palladium on carbon.
Substitution: The aliphatic chain can undergo substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dihydrofuranones.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, muricin H is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological membranes and proteins makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of muricin H involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The hydroxyl groups and furanone ring play a crucial role in its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- muricin H
- (2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxyhexadecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one
- (2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxydecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of multiple hydroxyl groups, a long aliphatic chain, and a furanone ring provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C35H64O6 |
---|---|
Molecular Weight |
580.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[12-[(2S,5R)-5-[(1R)-1,6,7-trihydroxytetradecyl]oxolan-2-yl]dodecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O6/c1-3-4-5-12-17-22-31(36)32(37)23-18-19-24-33(38)34-26-25-30(41-34)21-16-14-11-9-7-6-8-10-13-15-20-29-27-28(2)40-35(29)39/h27-28,30-34,36-38H,3-26H2,1-2H3/t28-,30-,31?,32?,33+,34+/m0/s1 |
InChI Key |
LZWAOCORLSBLAU-NNYZDBJVSA-N |
Isomeric SMILES |
CCCCCCCC(C(CCCC[C@H]([C@H]1CC[C@@H](O1)CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCC(C(CCCCC(C1CCC(O1)CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |
Synonyms |
muricin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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